

A Technical Guide to the Spectral Analysis of Lauroyl Chloride

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Compound of Interest

Compound Name: *Lauroyl chloride*

Cat. No.: *B139210*

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This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **lauroyl chloride**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents quantitative data in structured tables, details experimental methodologies, and includes a visual workflow for spectral data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR spectral data for **lauroyl chloride**.

1.1. ^1H NMR Spectral Data

The ^1H NMR spectrum of **lauroyl chloride** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1: ^1H NMR Chemical Shift Assignments for **Lauroyl Chloride**

| Assignment | Chemical Shift (ppm) |
|------------|----------------------|
| A | 2.876 |
| B | 1.703 |
| C | 1.37 to 1.28 |
| D | 1.26 |
| E | 0.880 |

Data sourced from ChemicalBook.[1]

1.2. ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of **lauroyl chloride**.

Table 2: ^{13}C NMR Chemical Shift Data for **Lauroyl Chloride**

| Carbon Environment | Chemical Shift (ppm) |
|-------------------------|----------------------|
| C=O (in acid chloride) | ~170-185 |
| RCH_2Cl | ~40-45 |
| R_2CH_2 | ~16-25 |
| RCH_3 | ~10-15 |

Note: The chemical shift ranges are typical for the specified carbon environments.[2][3] Specific peak values for **lauroyl chloride** can be found in various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of **lauroyl chloride** shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **Lauroyl Chloride**

| Functional Group | Wavenumber (cm ⁻¹) |
|-----------------------------|--------------------------------|
| C=O Stretch (acid chloride) | ~1800 |
| C-H Stretch (alkane) | ~2850-2960 |
| C-Cl Stretch | ~650-850 |

Note: The exact peak positions can vary slightly. These are characteristic ranges for the functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **lauroyl chloride** based on available information and standard laboratory practices.

3.1. NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **lauroyl chloride** was prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of deuterated chloroform (CDCl₃).^[1] Tetramethylsilane (TMS) was used as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Varian A-60 or a Bruker WH-90.^{[4][5]}
- **¹H NMR Acquisition:** The spectrum was acquired at a frequency of 400 MHz.^[1]
- **¹³C NMR Acquisition:** The spectrum was recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.^[6]
- **Data Processing:** The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

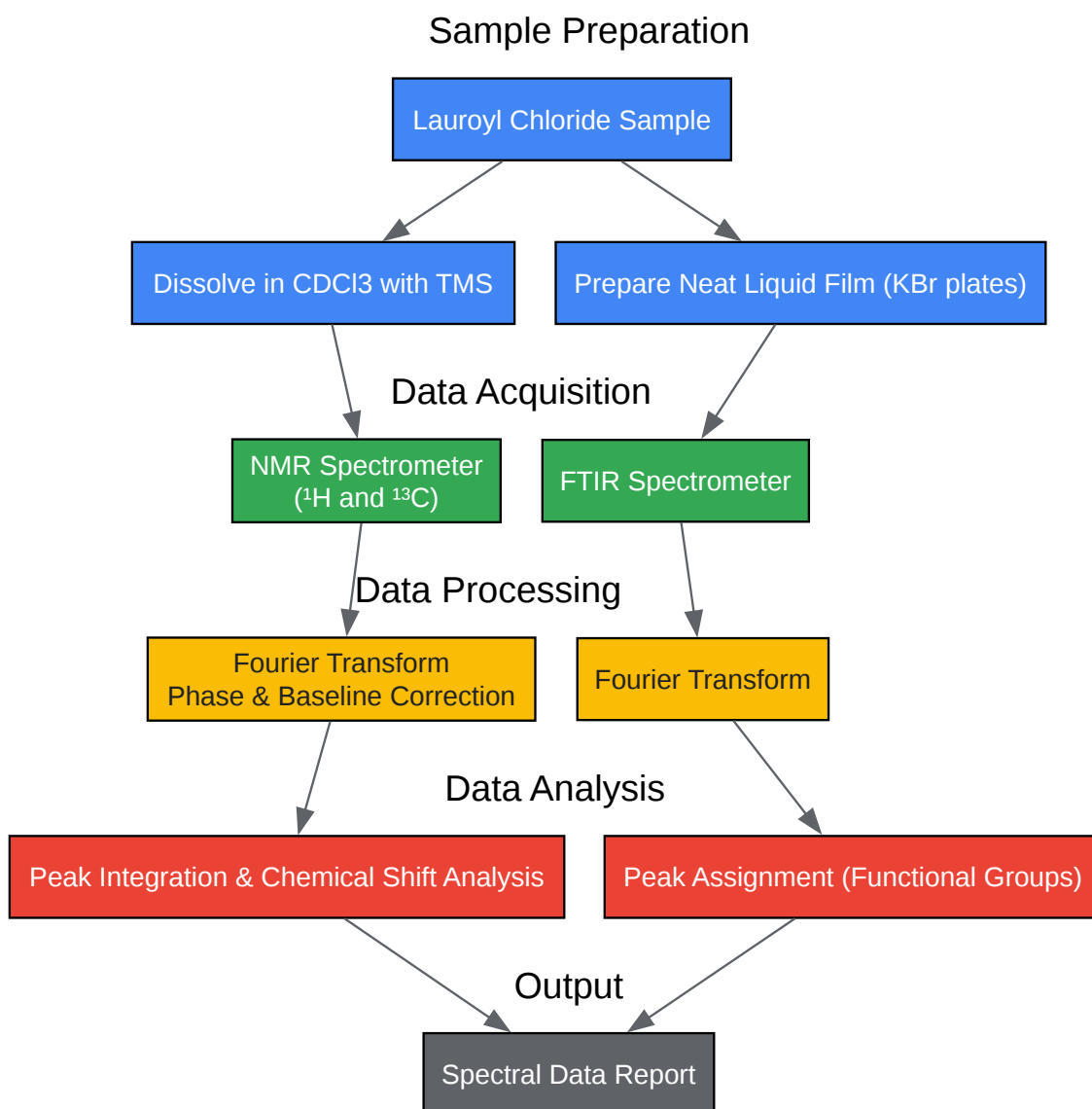
3.2. IR Spectroscopy Protocol

- **Sample Preparation:** The IR spectrum was obtained using the neat liquid. A thin film of **lauroyl chloride** was placed between potassium bromide (KBr) plates.^[4]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.^[7]
- **Data Acquisition:** The spectrum was typically recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the final IR spectrum. The transmittance was plotted against the wavenumber (cm^{-1}).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **lauroyl chloride**.

Workflow for Spectral Analysis of Lauroyl Chloride



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Caption: Workflow for Spectral Analysis of **Lauroyl Chloride**.

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